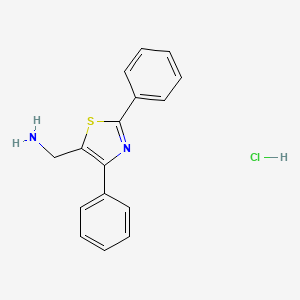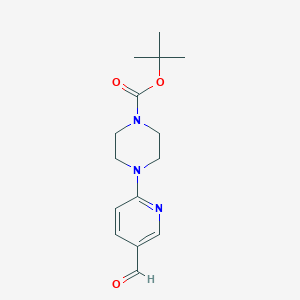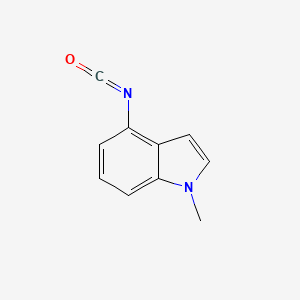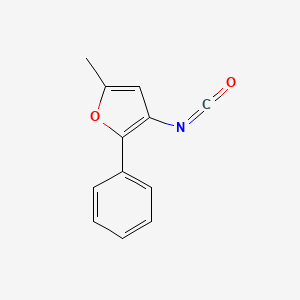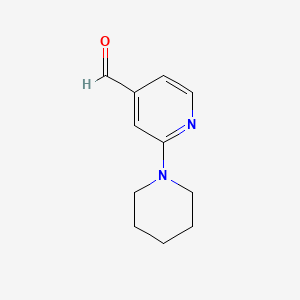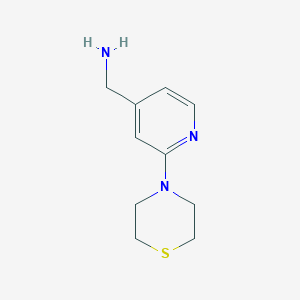![molecular formula C23H22O4 B1288131 1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone CAS No. 937601-88-2](/img/structure/B1288131.png)
1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone” is a specialty product for proteomics research . It has a molecular formula of C23H22O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H22O4/c1-18(24)20-7-9-21(10-8-20)25-15-16-26-22-11-13-23(14-12-22)27-17-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 362.43 . Its melting point is between 170 - 172 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Activity
The benzyloxyphenyl moiety is a significant pharmacophore in the design of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) . These studies suggest that such compounds can bind to the ATP binding site of EGFR kinase, which is a promising target for anticancer drugs.
Synthesis of Bioactive Natural Products
Phenol derivatives, such as 1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone , are valuable building blocks in the synthesis of bioactive natural products. They can be used to create complex molecules with potential biological activities, including anti-tumor and anti-inflammatory effects .
Conducting Polymers
This compound can also serve as a precursor in the synthesis of conducting polymers. These polymers have applications in various electronic devices due to their ability to conduct electricity while maintaining the flexibility of plastic .
Antioxidants
The structural features of 1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone make it a candidate for use as an antioxidant. Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases .
Ultraviolet Absorbers
Due to its aromatic structure, this compound may be used as an ultraviolet absorber. UV absorbers are important in protecting materials and skin from harmful UV radiation, which can cause degradation and increase the risk of skin cancer .
Flame Retardants
The compound’s potential to improve thermal stability makes it suitable for use as a flame retardant. Flame retardants are added to materials to inhibit or resist the spread of fire .
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-[2-(4-phenylmethoxyphenoxy)ethoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-18(24)20-8-5-9-23(16-20)26-15-14-25-21-10-12-22(13-11-21)27-17-19-6-3-2-4-7-19/h2-13,16H,14-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNZKDDSQRNEFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200216 |
Source


|
| Record name | 1-[3-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937601-88-2 |
Source


|
| Record name | 1-[3-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


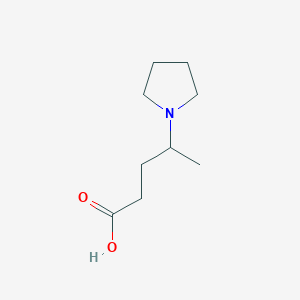
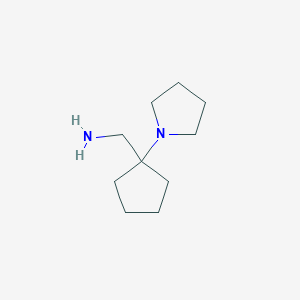
![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)
